3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKQSECPZVTIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C(=NS2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of thiomorpholine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Thiazole-4-carbonitrile Derivatives
*Molecular weight inferred from substituent contributions.
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) at position 3 (e.g., ) deactivates the thiazole ring, reducing reactivity toward electrophilic substitution. Amino (–NH₂) at position 3 (target compound) activates the ring, increasing susceptibility to electrophilic attacks .
- Steric Effects: Bulky substituents like thiomorpholinyl or cyclopentylamino may hinder crystal packing, affecting melting points and crystallinity.
Biological Activity
Overview
3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring and a thiomorpholine moiety. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name : this compound
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In one study, thiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug | 0.12 | S. aureus |
Anticancer Activity
The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For instance, the presence of specific functional groups on the thiazole ring was found to enhance anticancer activity significantly .
Case Study : A recent investigation into thiazole-based compounds revealed that modifications at the 4-position of the thiazole ring led to increased potency against breast cancer cells, with IC50 values below 1 µg/mL .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of thiomorpholine with a thiazole derivative under specific conditions. Common methods include:
- Heating in Solvents : Ethanol or dimethylformamide (DMF) are commonly used solvents.
- Catalysis : The reaction often requires a suitable catalyst to enhance yield.
Structure–Activity Relationship (SAR)
The SAR analysis highlights that the biological activity of thiazole derivatives is heavily influenced by substituents on the thiazole ring and their spatial orientation. For instance:
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
